molecular formula C10H12MgN5O13P3-2 B1255266 MgATP(2-)

MgATP(2-)

Cat. No.: B1255266
M. Wt: 527.45 g/mol
InChI Key: CYYJCOXYBYJLIK-MCDZGGTQSA-J
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Description

Ubiquity and Fundamental Role in Cellular Bioenergetics

Adenosine (B11128) triphosphate (ATP) serves as the universal "molecular unit of currency" for intracellular energy transfer, found ubiquitously in all known life forms. wikipedia.orgnih.govnaturaldoctor.grbritannica.comaurismagnetic.com This molecule is indispensable for driving a vast array of cellular processes that require energy input. These include, but are not limited to, muscle contraction, nerve impulse propagation, and various chemical syntheses. wikipedia.orgnih.govnaturaldoctor.grbritannica.comaurismagnetic.combbc.co.uk Furthermore, ATP is crucial for intracellular signaling pathways, the synthesis of DNA and RNA, active transport mechanisms across cell membranes, and the activation of amino acids in protein synthesis. wikipedia.orgnih.govaurismagnetic.combbc.co.uk

The continuous and high demand for energy within biological systems necessitates the constant replenishment of ATP. An average adult human body, for instance, processes approximately 100 to 150 moles of ATP daily to ensure proper cellular functioning. nih.gov The majority of ATP synthesis occurs within the mitochondria through the intricate process of cellular respiration, which encompasses glycolysis, the Krebs cycle (citric acid cycle), and the electron transport chain. nih.govnaturaldoctor.graurismagnetic.com In photosynthetic organisms, ATP is also generated in the thylakoid membrane of chloroplasts via photophosphorylation. wikipedia.org Crucially, while ATP is the energy carrier, its biologically active form in the cellular environment is almost exclusively the MgATP(2-) complex. naturaldoctor.grbehrhaus.com

The MgATP(2-) Complex: A Key Biological Cofactor

MgATP(2-) represents a complex formed between a magnesium ion (Mg2+) and adenosine triphosphate (ATP). smolecule.comnih.gov This complexation is not merely incidental; ATP must bind to a magnesium ion to achieve its biologically active state. Consequently, in most biological contexts, when "ATP" is mentioned, it implicitly refers to the MgATP complex. naturaldoctor.grbehrhaus.comstackexchange.com

Magnesium functions as an essential cofactor for a multitude of enzymatic reactions throughout the cell. These reactions span critical processes such as DNA replication, protein synthesis, and the regulation of kinase activity. naturaldoctor.grsmolecule.comdiva-portal.org Estimates suggest that over 90% of the ATP present within cells exists in complex with Mg2+. diva-portal.org The magnesium ion typically forms ionic bonds with the negatively charged oxygen atoms of the phosphate (B84403) groups of ATP, most commonly coordinating with the beta (β) and gamma (γ) phosphates. diva-portal.orgresearchgate.net The binding affinity of Mg2+ for ATP is notably high. wikipedia.org

In aqueous solutions, MgATP(2-) can exist in various complex forms, including [Mg(ATP)2]6-, Mg2ATP, and [Mg2(ATP)2]4-. A proposed "closed form" of the [MgATP]2- complex suggests that the magnesium ion can interact not only with the phosphate oxygens but also, potentially via a water molecule, with a nitrogen atom from the adenine (B156593) base. acs.org

Significance of Magnesium Ion Coordination for Adenosine Triphosphate Functionality

One of the primary contributions of Mg2+ is the neutralization of some of the negative charges present on the polyphosphate chain of ATP. This charge shielding reduces non-specific ionic interactions that could hinder ATP's function and enhances its specific binding to enzymes. stackexchange.comnih.gov Furthermore, the interactions between the magnesium ion and the oxygen atoms of the phosphoryl groups help to hold the nucleotide in specific conformations that are optimal for enzyme binding, thereby increasing the binding energy. stackexchange.com

From a catalytic perspective, Mg2+ acts as a Lewis acid. When complexed with a phosphate group, it draws electrons from the phosphorus atom, thereby increasing its electrophilicity. This "electrostatic catalysis" is crucial for facilitating phosphoryl transfer reactions, which are central to many cellular processes. diva-portal.org Moreover, Mg2+ is known to promote nucleophilic attack and assist in the departure of a pyrophosphate group during ATP hydrolysis. stackexchange.com The presence and concentration of Mg2+ also directly impact the Gibbs free energy change associated with ATP hydrolysis. wikipedia.orgacs.org Ultimately, Mg2+ is not only necessary for ATP hydrolysis but also plays a specific role as a coupling cation in the energy transduction mechanisms of ATPases. behrhaus.comresearchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12MgN5O13P3-2

Molecular Weight

527.45 g/mol

IUPAC Name

magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-4/t4-,6-,7-,10-;/m1./s1

InChI Key

CYYJCOXYBYJLIK-MCDZGGTQSA-J

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2]

Origin of Product

United States

Molecular Structure, Coordination Chemistry, and Conformation of Mgatp 2

Magnesium Ion Coordination Sites within Adenosine (B11128) Triphosphate

The interaction between the magnesium ion and ATP is characterized by the formation of coordination complexes, primarily involving the oxygen atoms of the phosphate (B84403) groups. In aqueous solution, two principal coordination modes for the MgATP(2-) complex have been identified: a bidentate form and a tridentate form. acs.orgresearchgate.net

Bidentate Coordination: The Mg²⁺ ion coordinates with oxygen atoms from the β and γ phosphate groups. nih.govacs.org This is a prevalent form of coordination. researchgate.net

Tridentate Coordination: The Mg²⁺ ion interacts with oxygen atoms from all three phosphate groups (α, β, and γ). acs.org

While both bidentate and tridentate coordinations are significant, the tridentate form is considered to be a more stable and energetically favorable state. aip.org The coordination of Mg²⁺ is not limited to the phosphate groups; in enzymatic environments, water molecules and amino acid side chains can also participate in the coordination sphere, typically resulting in an octahedral geometry. nih.govresearchgate.net For instance, in the active site of some enzymes, Mg²⁺ is coordinated by four water molecules and two phosphate oxygens. nih.gov The interaction of Mg²⁺ with the α-phosphate may be weaker compared to its interaction with the β- and γ-phosphates. acs.org

Coordination Characteristics of Mg²⁺ in MgATP(2-)
Coordination ModeCoordinating Phosphate GroupsTypical Coordination GeometryAdditional Coordinating Ligands (in enzymes)
Bidentateβ and γOctahedralWater molecules, Amino acid residues
Tridentateα, β, and γOctahedralWater molecules, Amino acid residues

Conformational Dynamics and Isomeric States of MgATP(2-) in Solution

In solution, the MgATP(2-) complex is not a rigid structure but exists in a dynamic equilibrium of various conformations. nih.govresearchgate.net The flexibility of the triphosphate chain allows for a range of spatial arrangements, from extended to more compact, folded structures. techconnect.orgnih.gov The coordination with Mg²⁺ plays a crucial role in determining these conformational preferences. techconnect.org

Molecular dynamics simulations have revealed that the bidentate and tridentate coordination states are nearly isoenergetic, meaning they can coexist in solution, separated by a significant energy barrier. acs.orgresearchgate.net The transition between these states is influenced by factors such as temperature and the surrounding environment. aip.org The dynamics of MgATP(2-) involve both stable and transitory coordination arrangements. The two most stable states involve the coordination of Mg²⁺ with either two or three oxygen atoms from the triphosphate group. aip.orgnih.gov Other coordination geometries are typically short-lived, existing for only picoseconds. aip.org The incorporation of Mg²⁺ has been shown to increase the flexibility of the ATP molecule. techconnect.orgnih.gov

Conformational and Dynamic Properties of MgATP(2-)
PropertyDescriptionKey Findings
Major ConformationsExtended and Compact (folded) structures.ATP favors extended conformations in tight pockets of motor proteins and compact structures in others. techconnect.orgnih.gov
Coordination IsomersBidentate (β, γ) and Tridentate (α, β, γ) coordination.These two states are approximately isoenergetic in aqueous solution. acs.orgresearchgate.net
Stability of StatesExistence of stable and transitory coordination states.Two- and three-site coordination states are the most stable. aip.orgnih.gov
Influence of Mg²⁺Increases the flexibility of the ATP molecule.The presence of Mg²⁺ alters the conformational dynamics of ATP. techconnect.orgnih.gov

Influence of Magnesium Coordination on Adenosine Triphosphate Reactivity and Stability

The coordination of Mg²⁺ to ATP has a profound impact on its chemical reactivity and stability, particularly concerning the hydrolysis of the terminal phosphate group. study.comresearchgate.netacs.org The positively charged magnesium ion helps to stabilize the negatively charged triphosphate chain by reducing electrostatic repulsion between the phosphate groups. study.com This stabilization is a key factor in facilitating the hydrolysis of ATP to ADP and inorganic phosphate, a reaction that releases a significant amount of energy used to drive numerous cellular processes. study.comresearchgate.net

The catalytic role of Mg²⁺ in ATP hydrolysis can be attributed to several factors:

Charge Neutralization: Mg²⁺ neutralizes some of the negative charges on the polyphosphate chain, which reduces nonspecific ionic interactions and stabilizes the ATP molecule. stackexchange.com

Facilitating Nucleophilic Attack: The magnesium ion activates the ATP molecule for nucleophilic attack. stackexchange.com By coordinating to the phosphate groups, Mg²⁺ increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a nucleophile, such as a water molecule. nih.gov

Stabilization of the Transition State: Mg²⁺ stabilizes the transition state during ATP hydrolysis. researchgate.net

Leaving Group Stabilization: The coordination of Mg²⁺ to the β and γ phosphates can make the dianionic γ-phosphate a more effective leaving group. acs.org

In some enzymatic reactions, Mg²⁺ not only binds to the ATP but also provides additional points of interaction between the MgATP(2-) complex and the enzyme, thereby increasing the binding energy. stackexchange.com

Formation and Speciation of MgATP Complexes

In solution, the interaction between Mg²⁺ and ATP leads to the formation of various complex species, with the 1:1 complex, MgATP(2-), being the most prevalent under physiological conditions. acs.org However, other species can also form depending on the relative concentrations of Mg²⁺ and ATP. These include [Mg(ATP)₂]⁶⁻ and [Mg₂ATP]. acs.org

The formation of these complexes is governed by their respective stability constants. The stability of Mg²⁺ complexes with adenine (B156593) nucleotides generally decreases when an oxygen atom in the phosphate chain is replaced with a sulfur atom. nih.gov The rate constants for the dissociation of MgATP have been determined to be around 7000 s⁻¹, with association rate constants in the range of 4 x 10⁸ M⁻¹s⁻¹. nih.gov The proportion of ATP that exists as MgATP(2-) is high and relatively constant (around 80%) when the total concentration of MgCl₂ exceeds that of total ATP by 1-10 mM. nih.gov However, this proportion can vary significantly if the total concentrations of MgCl₂ and ATP are changed proportionally. nih.gov

Formation and Stability of MgATP Complexes
Complex SpeciesDescriptionStability Constant (log K)Dissociation Constant (Kd)
MgATP(2-)1:1 complex of Mg²⁺ and ATP⁴⁻4.70 nih.govApparent Kd in the mid-micromolar range under physiological conditions. acs.org
[Mg(ATP)₂]⁶⁻1:2 complex of Mg²⁺ and ATP⁴⁻Data not specifiedData not specified
[Mg₂ATP]2:1 complex of Mg²⁺ and ATP⁴⁻Data not specifiedData not specified

Molecular Interactions and Binding Mechanisms of Mgatp 2

Enzyme-MgATP(2-) Binding: Active Site and Allosteric Recognition

Enzymes that utilize ATP often possess specific binding sites designed to recognize the MgATP(2-) complex. These interactions can occur at the enzyme's active site, where the chemical reaction is catalyzed, or at allosteric sites, which are distinct locations on the enzyme that regulate its activity. study.com The binding of MgATP(2-) to an allosteric site can induce a conformational change in the enzyme, thereby modulating its catalytic efficiency. study.com

For some enzymes, such as pigeon liver pyruvate carboxylase, free Mg(2+) is required for enzyme activation and may also facilitate the binding of MgATP(2-). nih.gov In such cases, the free magnesium ion can bind to a specific effector site, the active site, or the MgATP(2-) binding site, thereby stimulating enzymatic activity. nih.gov

Specificity of MgATP(2-) versus Free ATP(4-) Binding

Many enzymes exhibit a strong preference for MgATP(2-) over free ATP(4-). This specificity is critical for biological function. The magnesium ion helps to shield the negative charges of the phosphate (B84403) groups on ATP, allowing for easier interaction with the enzyme's active site and facilitating phosphoryl transfer. nih.gov

In the case of insulin receptor tyrosine kinase, free ATP(4-) acts as a competitive inhibitor of the MgATP(2-) substrate. nih.gov The binding of Mg(2+) to the enzyme increases its affinity for MgATP(2-) while decreasing its affinity for ATP(4-). nih.gov This interplay between Mg(2+), MgATP(2-), and ATP(4-) concentrations modulates the enzyme's activity, shifting it between positive and negative cooperativity. nih.gov

Similarly, for 3-phosphoglycerate kinase, Mg(2+) selectively enhances the binding of ADP but not ATP. nih.gov The dissociation constant (Kd) for ADP is significantly lower in the presence of magnesium (MgADP) compared to its absence, indicating a tighter interaction. nih.gov

Role of Protein Residues in MgATP(2-) Coordination

Specific amino acid residues within the enzyme's binding pocket play a crucial role in coordinating the MgATP(2-) complex. These residues often contain negatively charged or polar side chains that can interact with the positively charged magnesium ion.

For instance, in the N-domain of the ATP7B protein, a "DDE" motif consisting of glutamic acid (E) and aspartic acid (D) residues (E1152, D1167, D1171) is responsible for coordinating the magnesium ion in an octahedral geometry. researchgate.net This coordination also involves oxygen atoms from the β- and γ-phosphate groups of ATP. researchgate.net In T. tengcongensis DppD, residues from the Walker A and Walker B motifs, as well as the Q-loop, form polar interactions with the Mg(2+) ion. researchgate.net

Mutagenesis studies have further elucidated the importance of specific residues. For the major human abasic endonuclease, Ape1, mutating the proposed metal-coordinating residue E96 to either alanine or glutamine resulted in a roughly 600-fold reduction in incision activity, highlighting its critical role. nih.gov However, mutations of other proposed coordinating residues like D70 and D308 had a less dramatic effect, suggesting they are not essential for this particular enzyme's function. nih.gov

Ligand-Induced Protein Conformational Changes

The binding of MgATP(2-) to an enzyme often induces significant conformational changes in the protein's structure. youtube.com This "induced fit" mechanism is fundamental to enzyme function, as it can properly orient the substrate for catalysis and regulate enzyme activity. youtube.com

The binding of MgATP(2-) to the N-domain of ATP7B, for example, stabilizes the domain and reduces its internal atomic movements. researchgate.net This stabilization is particularly notable in the poly-glycine loop and the dynamic loop region. researchgate.net In cardiac sarcolemma, increasing concentrations of magnesium, which would lead to the formation of MgATP(2-) in the presence of ATP, were shown to decrease the alpha-helix content of membrane proteins, indicating a conformational change that correlates with the activation of Mg(2+)-dependent ATPase. nih.gov

The effectiveness of nucleotides in inducing these conformational changes is often related to the number of phosphate groups. For acid-unfolded proteins like ferricytochrome c, the ability to induce a more compact, helical structure follows the order: adenosine (B11128) tetraphosphate > ATP > ADP > AMP. nih.gov

Kinetics of MgATP(2-) Binding and Dissociation from Biomolecules

The study of enzyme kinetics provides quantitative insights into the rates of MgATP(2-) binding and dissociation. khanacademy.org The interaction between an enzyme (E) and its substrate (S), in this case MgATP(2-), can be described by a two-step process where they first form a reversible enzyme-substrate complex (ES). khanacademy.org

E + S ⇌ ES → E + P

The rates of these steps are defined by specific rate constants. The forward rate constant for the formation of the ES complex is k₁, while the reverse rate constant for its dissociation back to E and S is k₋₁. libretexts.org The catalytic rate constant for the conversion of the ES complex to product (P) and free enzyme is k₂. libretexts.org

The dissociation constant (Kd), calculated as k₋₁/k₁, is a measure of the affinity of the enzyme for its substrate. libretexts.org A lower Kd value indicates a more stable ES complex and tighter binding. libretexts.org

Kinetic studies on insulin receptor tyrosine kinase have shown that the apparent affinity for MgATP increases as the concentration of free Mg(2+) increases, indicating a mutually inclusive interaction. nih.gov For the acto-S1 complex, the rate of MgADP binding was determined to be 5 x 10⁶ M⁻¹s⁻¹ and the dissociation rate was 1400 s⁻¹. nih.gov

Interactions with Other Nucleotides and Metal Ions

The binding of MgATP(2-) to enzymes can be influenced by the presence of other nucleotides and metal ions. These molecules can act as competitors, inhibitors, or even essential cofactors.

Other nucleotides, such as ADP, can compete with MgATP(2-) for the same binding site. For instance, MgADP is a competitive inhibitor of 3-phosphoglycerate kinase with respect to both 3-phosphoglycerate and MgATP. nih.gov The inhibition constant (Ki) for MgADP is comparable to its dissociation constant (Kd), indicating it binds to the active site with similar affinity. nih.gov

Divalent metal ions other than Mg(2+) can also interact with ATP and enzymes. While Mg(2+) is the most common and often the most effective cofactor, ions like manganese (Mn(2+)) can sometimes substitute for it, though often with reduced enzyme activity. wikipedia.org Other ions like calcium (Ca(2+)), sodium (Na+), and potassium (K+) also interact with nucleotides, with the metal ions tending to attach to the negatively charged atoms of the nucleotide. researchgate.net The nature of this interaction is primarily electrostatic for alkaline earth metals like Mg(2+). researchgate.net

In the case of Na+,K+-ATPase, the dissociation constant for Mg(2+) binding to the enzyme-ATP complex was estimated to be 0.069 mM, a value very similar to the Kd of Mg(2+)-ATP interaction in solution. nih.gov This suggests that in this enzyme's E1 conformation, the ATP molecule itself, rather than the surrounding protein residues, plays the dominant role in chelating the magnesium ion. nih.gov

Mechanistic Roles of Mgatp 2 in Cellular Processes

Involvement in Signal Transduction Pathways

MgATP(2-) plays indispensable mechanistic roles in signal transduction pathways, acting as a direct substrate, an allosteric modulator, and an interacting ligand for various cellular components. Its involvement ensures the precise and regulated transmission of signals critical for cellular function and response.

Substrate for Protein Kinases and Phosphorylation Cascades

Protein kinases are a large family of enzymes central to cellular signal transduction, and MgATP(2-) serves as their primary phosphoryl donor substrate. These enzymes catalyze the transfer of a phosphate (B84403) group from the gamma-phosphate of MgATP(2-) to specific serine, threonine, or tyrosine residues on target proteins, a process known as phosphorylation. nih.govthermofisher.com This phosphoryl transfer is critically dependent on the presence of magnesium, which chelates the beta- and gamma-phosphate groups of ATP, thereby facilitating the reaction by lowering the energy barrier for phosphoryl transfer. thermofisher.com

The phosphorylation event initiated by protein kinases often triggers a series of sequential phosphorylation reactions, forming what are known as phosphorylation cascades. In these cascades, one protein kinase phosphorylates and activates another, which then phosphorylates a third, and so forth, amplifying the initial signal and leading to specific cellular responses. wikipedia.orgvaia.com For instance, the mitogen-activated protein kinase (MAPK) cascade is a well-characterized example where MgATP(2-) fuels the successive phosphorylation and activation of kinases. Studies on p38 MAPK alpha, a member of the MAPK family, demonstrate that MgATP(2-) binds to the enzyme, enabling the phosphorylation of its protein substrates, such as ATF2 Delta 115. researchgate.net The dynamic interplay between protein kinases (which add phosphate groups) and protein phosphatases (which remove them) ensures the precise regulation and termination of these signaling pathways. vaia.com

Allosteric Modulation of Protein Function by MgATP(2-)

Beyond its role as a substrate, MgATP(2-) also functions as an allosteric modulator, influencing the activity of proteins by binding to sites distinct from their active or catalytic sites. This binding induces conformational changes in the protein, which can either activate or inhibit its function. universiteitleiden.nlimrpress.com Allosteric modulation provides a sophisticated mechanism for fine-tuning protein activity, offering a more controlled and selective "tuning" action compared to direct competitive inhibition. universiteitleiden.nl

A notable example of MgATP(2-) acting as an allosteric modulator is observed in the magnesium chelatase system, specifically with the ChlD protein's AAA+ domain. In this context, MgATP(2-) binding to an allosteric site on ChlD protein is essential for magnesium chelation and regulates the binding of both Mg²⁺ and MgATP(2-). nih.gov Furthermore, Mg²⁺ itself can allosterically regulate certain P2X receptor subtypes, highlighting the intricate regulatory mechanisms involving the magnesium-ATP complex. researchgate.netnih.govpnas.org This allosteric control by MgATP(2-) can lead to diverse functional outcomes, ranging from activation to inhibition, depending on the specific protein and binding site. imrpress.com

Interaction with Ion Channels and Receptors (e.g., P2X Receptors)

MgATP(2-) plays a critical role in modulating the activity of various ion channels and receptors, particularly the P2X receptor family. P2X receptors are ligand-gated non-selective cation channels that are activated by extracellular ATP and are involved in crucial physiological processes such as sensory signaling, synaptic transmission, and inflammation. researchgate.netnih.govfrontiersin.orgnih.gov

In physiological solutions, where a significant portion of ATP is complexed with Mg²⁺, the specific ionic form of ATP that activates P2X receptors is crucial. Research indicates that the actions of MgATP(2-) and free ATP (ATP⁴⁻) differ significantly across various P2X receptor subtypes. researchgate.netnih.govpnas.org

The differential sensitivity of P2X receptor subtypes to MgATP(2-) and ATP⁴⁻ is summarized in the table below:

P2X Receptor SubtypeActivation by ATP⁴⁻ (Free ATP)Activation by MgATP(2-)Mg²⁺ Regulation
P2X1RobustRobust-
P2X2RobustVery Low Efficacy-
P2X3RobustRobustAllosteric Inhibition
P2X4RobustNot Activated-
P2X2/3 (Heteromeric)-RobustWeak Regulation
researchgate.netnih.govpnas.orgfrontiersin.org

While ATP⁴⁻ (free ATP) can activate all homomeric P2X receptor subtypes, MgATP(2-) robustly activates P2X1 and P2X3 receptors. researchgate.netnih.govfrontiersin.org In contrast, MgATP(2-) promotes opening of the P2X2 receptor with very low efficacy and does not activate P2X4 receptors. researchgate.netnih.gov Interestingly, heteromeric P2X2/3 channels, which are present in sensory neurons, exhibit a hybrid phenotype characterized by robust activation by MgATP(2-) and weak regulation by Mg²⁺. researchgate.netnih.govpnas.org These findings underscore the complex and subtype-specific mechanisms by which MgATP(2-) influences purinergic signaling through P2X receptors.

Advanced Methodologies for Characterizing Mgatp 2 Interactions and Dynamics

Spectroscopic Approaches

Spectroscopy offers a powerful, non-invasive window into the molecular world of MgATP(2-). By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce a wealth of information about its structure and environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying MgATP(2-) in solution. It provides detailed information on the structure, dynamics, and binding interactions of the complex.

¹H NMR: Proton NMR is utilized to study the conformation of the ribose and adenine (B156593) moieties of ATP upon binding to Mg²⁺. Changes in the chemical shifts of the ribose protons in the presence of Mg²⁺ indicate conformational adjustments within the sugar ring. researchgate.net For instance, ¹H NMR experiments have been performed on ATP in the presence and absence of MgCl₂ over a wide pH range to understand the conformation of the complex. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly sensitive to the chemical environment of the three phosphate (B84403) groups (α, β, and γ) of ATP. The binding of Mg²⁺ to the phosphate chain induces significant changes in the ³¹P NMR spectrum. frontiersin.org The chemical shifts of the α, β, and γ phosphorus nuclei are altered upon complexation, providing direct evidence of the interaction. nih.govnih.gov For example, a comparison of the separation between the αP and βP resonances in intact cells with standards of MgATP and free ATP revealed that a significant percentage of intracellular ATP is complexed with Mg²⁺. nih.gov Furthermore, the broadening and changes in peak height of the β and γ resonances at varying concentrations of free Mg²⁺ reflect the dynamics of multiple ionic forms of the complex. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shifts (δ) for ATP and MgATP(2-)

Nucleus ATP (Na salt, >10 mM salt) MgATP(2-)
α-P -11.09 ppm Shifts observed
β-P -21.75 ppm Shifts observed
γ-P -6.30 ppm Shifts observed

Note: Specific chemical shifts for MgATP(2-) can vary depending on experimental conditions such as pH, temperature, and ionic strength. The table reflects data from studies on Na-ATP as a reference. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. helmholtz-berlin.de The binding of Mg²⁺ to the phosphate groups of ATP alters their vibrational frequencies, which can be detected by IR spectroscopy. These changes provide information about the coordination sites and the strength of the metal-ligand interaction. acs.org

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two dye molecules (a donor and an acceptor) in which excitation energy is transferred from the donor to the acceptor without the emission of a photon. bu.edulibretexts.org This phenomenon acts as a "spectroscopic ruler" to measure distances on the order of 1-10 nanometers. evidentscientific.com FRET can be used to study the conformational changes in enzymes upon binding to MgATP(2-). By labeling the enzyme and a non-hydrolyzable analog of MgATP(2-) with appropriate donor and acceptor fluorophores, changes in the distance between the labels can be monitored, revealing details of the enzyme's mechanism. Both ensemble measurements, which average the signal from many molecules, and single-molecule FRET, which observes individual molecular events, are powerful tools in this context. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. wikipedia.org While MgATP(2-) itself is not paramagnetic, EPR can be used to study its interaction with paramagnetic centers, such as transition metal ions in metalloproteins. nih.gov For instance, pulsed EPR techniques have been employed to investigate the interaction of MgATP with the iron-sulfur cluster of the nitrogenase iron protein. nih.gov By analyzing the EPR spectrum, researchers can gain information about the proximity of MgATP(2-) to the paramagnetic center and any electronic or structural changes that occur upon binding. wpmucdn.com

Liquid-jet photoemission spectroscopy (LJ-PES) is a powerful technique that allows for the direct probing of the electronic structure of molecules in aqueous solution. nih.gov This method has been applied to study the interaction of Mg²⁺ with ATP in an aqueous environment. By analyzing the photoelectron spectra, researchers can observe changes in the electronic structure of both the phosphate and adenine parts of ATP upon complexation with Mg²⁺. semanticscholar.orgresearchgate.net Chemical shifts in the core-level spectra of Mg 2p, P 2p, and P 2s as a function of the Mg²⁺/ATP ratio have been correlated with the formation of different Mg-ATP complexes, including [MgATP]²⁻. acs.orgarxiv.org This technique provides element-specific information about the Mg²⁺-phosphate interactions. nih.gov

Table 2: Core-Level Binding Energy Shifts Observed with LJ-PES upon Mg²⁺ Binding to ATP

Core Level Observation Implication
Mg 2p, Mg 2s Peak centers shift to higher binding energies with increasing Mg²⁺/ATP ratio. Correlates with the formation of different Mg²⁺-ATP species. acs.org
P 2p, P 2s Peak centers shift to higher binding energies with increasing Mg²⁺/ATP ratio. Indicates changes in the electronic environment of the phosphate groups upon Mg²⁺ coordination. acs.org

Data is qualitative and based on trends reported in the literature. acs.org

Mass Spectrometry (MS): While not a spectroscopic technique in the traditional sense, mass spectrometry is a powerful analytical tool for studying molecular interactions. Techniques like electrospray ionization (ESI) can be used to transfer MgATP(2-) and its complexes into the gas phase for mass analysis, confirming the stoichiometry of the complexes.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a technique that probes the solvent accessibility of backbone amide hydrogens in proteins. nih.govnih.gov The rate of exchange of these hydrogens with deuterium from a deuterated solvent provides information about the protein's conformation and dynamics. youtube.comspringernature.com The binding of MgATP(2-) to a protein can alter its conformation, leading to changes in the HDX rates in different regions of the protein. These changes can be mapped to identify the binding site and allosteric effects of MgATP(2-) binding. researchgate.net

Structural Biology Techniques

X-ray Crystallography of Enzyme-MgATP(2-) Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of biological macromolecules at atomic resolution. In the context of MgATP(2-), it provides invaluable insights into how this crucial co-substrate binds to enzymes and induces conformational changes that are central to their catalytic mechanisms. By analyzing the electron density maps generated from the diffraction of X-rays by crystalline enzyme-MgATP(2-) complexes, researchers can model the precise arrangement of atoms, revealing the intricate network of interactions between the nucleotide, the magnesium ion, and the protein's active site.

One notable application of this technique is in the study of nitrogenase, the enzyme responsible for biological nitrogen fixation. Although a definitive structure of the MgATP-bound state of the Fe protein of nitrogenase has been challenging to obtain, X-ray crystallography of a variant, the L127Δ Fe protein, has revealed a significant rigid-body reorientation of the two subunits compared to the nucleotide-free form. nih.gov This structural change provides a glimpse into the conformational dynamics that are essential for the enzyme's function. Small-angle X-ray scattering (SAXS) studies in solution have further complemented these crystallographic findings, indicating that the MgATP-bound state in solution resembles the nucleotide-free state, suggesting a flexible structure with multiple accessible conformations. nih.gov

In another example, the A1AO ATP synthase, crystallographic studies have been instrumental in understanding the mechanism of Mg-ADP inhibition, a regulatory process that prevents wasteful ATP hydrolysis. nih.gov The atomic structure of a double mutant of subunit A of the Pyrococcus horikoshii OT3 A-ATP synthase provided detailed insights into how specific amino acid residues within the P-loop affect nucleotide-binding and the subsequent catalytic activity. nih.gov

The resolution of crystallographic structures allows for a detailed examination of the coordination of the Mg2+ ion, the conformation of the triphosphate chain of ATP, and the specific hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's active site. This information is critical for understanding the structural basis of enzyme catalysis, inhibition, and regulation.

Enzyme System Key Crystallographic Findings Functional Implication
Nitrogenase Fe Protein (L127Δ variant)Large rigid-body reorientation of the two subunits upon MgATP binding. nih.govReveals conformational changes crucial for nitrogenase catalysis. nih.gov
A1AO ATP SynthaseDetails of how critical P-loop residues affect nucleotide-binding and ATP hydrolysis. nih.govElucidates the mechanism of Mg-ADP inhibition and enzyme regulation. nih.gov
Isopropylmalate DehydrogenaseStructures of various enzyme-substrate complexes have been determined. researchgate.netProvides insights into the detailed structural and functional mode of the enzymatic reaction. researchgate.net

Computational and Theoretical Modeling

Molecular Dynamics (MD) Simulations of MgATP(2-) and Its Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For MgATP(2-) and its complexes, MD simulations provide a dynamic perspective that complements the static pictures obtained from structural biology techniques. These simulations can reveal the conformational landscape of MgATP(2-) in solution and within enzyme active sites, the stability of different coordination states of the Mg2+ ion, and the energetic profiles of binding and conformational changes.

Research employing MD simulations has shown that the Mg2+ ion can coordinate with the triphosphate group of ATP in various ways. The two most stable coordinating states involve the Mg2+ ion coordinating with either two or three oxygen atoms from the triphosphate group. nih.govaip.org Evidence also exists for a five-site coordination involving water molecules in addition to the triphosphate group. nih.gov The stability of these coordination states is quantified by pair interaction energies, with stable states corresponding to energies of approximately -2750 kJ/mol or -3500 kJ/mol. nih.govaip.org

MD simulations augmented with umbrella sampling methods have been used to study the conformational equilibria of MgATP(2-) in solution. These studies have shown that the Mg2+ ion is equally likely to coordinate with the oxygens of the two terminal phosphates (β and γ) or all three phosphates (α, β, and γ). researchgate.net The simulations also highlight two major degrees of freedom in the MgATP(2-) complex: the rotation of the adenine base relative to the ribose sugar and the flexibility of the phosphate tail.

Furthermore, MD simulations have been employed to investigate the influence of Mg2+ binding on the structure and dynamics of related nucleotides like ADP. These simulations show that Mg2+ association leads to a more extended structure of ADP and forms a stable triangular pyramidal coordination with two oxygens from the α-phosphate and one from the β-phosphate. acs.org

Simulation Focus Key Findings Significance
Mg2+ Coordination in Motor ProteinsTwo most stable states: coordination with two or three oxygens from the triphosphate group. Pair interaction energies of ~-2750 kJ/mol and -3500 kJ/mol for stable states. nih.govaip.orgQuantifies the stability of different Mg2+-ATP coordination geometries, crucial for understanding enzyme mechanisms. nih.govaip.org
Conformational Equilibria of MgATP(2-) in SolutionMg2+ is equally likely to coordinate with the β and γ phosphates or the α, β, and γ phosphates. researchgate.netReveals the inherent flexibility and multiple binding modes of MgATP(2-) in an aqueous environment. researchgate.net
Mg2+ Binding to ADPMg2+ binding induces a more extended ADP structure and forms a stable pyramidal coordination with the phosphate oxygens. acs.orgProvides insights into the structural impact of Mg2+ on nucleotides, which is relevant for understanding the entire ATP hydrolysis cycle. acs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a sophisticated computational approach that combines the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger surrounding environment. wikipedia.org This method is particularly well-suited for studying chemical processes, such as ATP hydrolysis, within the complex environment of an enzyme active site.

The QM region, which typically includes the MgATP(2-) molecule and key amino acid residues involved in the reaction, is treated with a high level of quantum chemical theory, allowing for the explicit description of bond breaking and formation and changes in electronic structure. The remainder of the protein and the surrounding solvent are treated using a classical MM force field, which significantly reduces the computational cost. wikipedia.orggromacs.org

QM/MM simulations have become a powerful tool for analyzing enzyme catalysis. nih.gov They can be used to calculate free energy profiles of enzymatic reactions, identify transition states, and elucidate the roles of specific amino acid residues in catalysis. The accuracy of QM/MM simulations depends on a careful balance between computational cost and the level of theory used for the QM region. nih.gov

Different embedding schemes can be used to describe the interaction between the QM and MM regions. Mechanical embedding treats the electrostatic interactions at the MM level, while electronic embedding provides a more sophisticated description by including the polarization of the QM electron density by the MM partial charges. wikipedia.org Polarized embedding schemes, which allow for mutual polarization between the QM and MM systems, offer even greater accuracy. wikipedia.org

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations can provide highly accurate descriptions of the electronic structure, geometry, and energetics of molecules. For MgATP(2-), ab initio calculations are valuable for understanding the intrinsic properties of the complex and for providing benchmark data to validate and parameterize more computationally efficient methods like classical force fields for MD simulations.

These calculations have been used to investigate the interactions between Mg2+ and the phosphate groups of ATP. acs.org They can reveal how the binding of the magnesium ion affects the charge distribution and the electronic structure of the ATP molecule. For instance, ab initio calculations have shown that the binding energies of core-level electrons in the phosphate groups increase upon interaction with Mg2+. acs.org

Ab initio methods are also employed to study the different binding motifs of Mg2+ to the phosphate chain, such as simultaneous binding to all three phosphate units versus binding to only the β- and γ-phosphates. acs.org The results of these calculations can be compared with experimental data from techniques like liquid-jet photoemission spectroscopy to provide a comprehensive understanding of the Mg2+-ATP interaction in solution. acs.orguni-frankfurt.de While computationally expensive, ab initio calculations are essential for obtaining a fundamental understanding of the quantum mechanical nature of the MgATP(2-) complex.

Biochemical and Biophysical Assay Development

A wide array of biochemical and biophysical assays are essential for characterizing the interactions of MgATP(2-) with enzymes and other binding partners. These assays provide quantitative data on binding affinity, kinetics, and the thermodynamic parameters of these interactions, which are crucial for understanding biological function and for applications such as drug discovery.

Binding Assays are designed to measure the direct interaction between a ligand, such as MgATP(2-), and its target protein. Several techniques are commonly used:

Surface Plasmon Resonance (SPR) : This label-free technique monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It can provide kinetic parameters such as association (ka) and dissociation (kd) rates, as well as the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon the binding of two molecules. It is a powerful technique for determining the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS).

Fluorescence Polarization (FP) : FP-based assays are used to monitor binding events in solution. They rely on the change in the polarization of fluorescence of a small fluorescently labeled molecule when it binds to a larger protein.

Microscale Thermophoresis (MST) : MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell. This technique can be used to quantify biomolecular interactions in solution with high sensitivity.

Activity Assays are designed to measure the functional consequence of MgATP(2-) binding, which is often the catalytic activity of an enzyme. These assays can be:

Radiometric Assays : These highly sensitive assays use radioactively labeled substrates to monitor enzyme activity.

Luminescence-based Enzyme Assays : These assays utilize a luminescent signal as a readout for enzyme activity, often through the quantification of ATP levels.

Fluorometric Enzyme Assays : These assays employ fluorescent substrates or probes to monitor the progress of an enzymatic reaction.

Calorimetric Enzyme Assays : These assays measure the heat produced or absorbed during an enzymatic reaction.

The development of robust and high-throughput versions of these assays is critical for large-scale screening and structure-activity relationship (SAR) studies in drug discovery. dalriadatx.com

Assay Type Principle Key Parameters Measured
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface.ka, kd, KD
Isothermal Titration Calorimetry (ITC)Measures heat changes upon binding.KD, n, ΔH, ΔS
Fluorescence Polarization (FP)Measures changes in the polarization of fluorescence upon binding.Binding affinity
Microscale Thermophoresis (MST)Measures molecular movement in a temperature gradient. Binding affinity
Radiometric AssaysUses radiolabeled substrates to monitor enzyme activity.Enzyme kinetics (kcat, KM)
Luminescence/Fluorescence AssaysUses light emission or fluorescence to monitor enzyme activity.Enzyme kinetics (kcat, KM)

Enzyme Kinetic Assays for MgATP(2-) Utilization

Enzyme kinetic assays are fundamental to understanding how enzymes utilize MgATP(2-). These assays measure the rate of an enzyme-catalyzed reaction and provide crucial information about the enzyme's efficiency and its affinity for the MgATP(2-) substrate. creative-biogene.comjackwestin.comkhanacademy.org By systematically varying the concentration of MgATP(2-) and measuring the initial reaction velocity, key kinetic parameters can be determined.

The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are two of the most important parameters derived from these assays. creative-biogene.comjackwestin.com Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. jackwestin.com

Several types of assays are employed to monitor the progress of MgATP(2-)-dependent reactions:

Spectrophotometric Assays: These are among the most common methods and rely on a change in absorbance of a specific wavelength as a product is formed or a substrate is consumed. creative-biogene.com For instance, in a coupled enzyme assay, the production of ADP from ATP hydrolysis can be linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Fluorometric Assays: These assays are highly sensitive and measure the change in fluorescence as the reaction proceeds. creative-biogene.com This can involve a substrate that becomes fluorescent upon enzymatic modification or a fluorescent biosensor that changes its emission properties upon binding to a product of the reaction.

Radioactive Assays: These highly sensitive assays utilize radiolabeled MgATP(2-), typically with ³²P or ³³P in the gamma-phosphate position. researchgate.net The transfer of the radiolabeled phosphate to a substrate can be quantified, providing a direct measure of enzyme activity.

Chromatographic Assays: Techniques like high-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate (MgATP(2-)) and the products (MgADP- and phosphate) over time. creative-biogene.com

EnzymeAssay TypeParameter DeterminedFinding
Na+,K+-ATPaseStopped-flow spectrofluorimetryKd for Mg2+The dissociation constant (Kd) of Mg2+ interaction with the E1ATP(Na+)3 state was estimated as 0.069 (± 0.010) mM, which is very similar to the Kd of Mg2+-ATP interaction in solution. nih.gov
Adenylation EnzymesCoupled continuous spectrophotometric assayInhibition constants (Ki)A hydroxamate–MesG assay was developed to measure the released pyrophosphate, allowing for the determination of inhibitor potency. nih.gov

Binding and Affinity Determination Assays (e.g., Isothermal Calorimetry, Surface Plasmon Resonance)

To comprehend the molecular recognition between MgATP(2-) and its target proteins, it is essential to quantify the binding affinity and thermodynamics of these interactions. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when two molecules interact. unizar.esmdpi.com In a typical ITC experiment, a solution of MgATP(2-) is titrated into a solution containing the protein of interest. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. unizar.esmdpi.com This provides a complete thermodynamic profile of the binding event. ITC is particularly valuable as it is performed in solution without the need for labeling or immobilization of the interacting partners. mdpi.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (in this case, MgATP(2-)) to a ligand (a protein) that is immobilized on a sensor chip. springernature.comnih.govbioradiations.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. nih.gov SPR can be used to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). bioradiations.com This technique provides valuable kinetic information about the binding interaction. bioradiations.com

TechniqueProteinParameter DeterminedFinding
Isothermal Titration Calorimetry (ITC)GlcV (Nucleotide-Binding Domain of Glucose ABC Transporter)Thermodynamic parameters of Mg2+-ADP bindingThe temperature dependence of ADP binding corresponded to a ΔCp of -167 cal mol-1 K-1 for the wild-type protein. researchgate.net
Surface Plasmon Resonance (SPR)Aptamer IDissociation constant (Kd) of aptamer-IgE complexThe dissociation constant was found to be 2.7 x 10(-7) M. nih.govresearchgate.net

Transport and Homeostasis Measurement Techniques (e.g., Fluorescent Biosensors, Liposome-based Assays)

Understanding how MgATP(2-) is transported across cellular membranes and how its concentration is maintained is crucial for comprehending its role in cellular physiology. Fluorescent biosensors and liposome-based assays are key techniques in this area of research.

Fluorescent Biosensors are engineered proteins that exhibit a change in their fluorescent properties upon binding to a specific molecule, in this case, ATP. acs.orgnih.gov These biosensors can be genetically encoded and expressed in living cells, allowing for the real-time monitoring of ATP concentrations in different subcellular compartments. nih.gov For example, a biosensor based on malonyl-coenzyme A synthetase coupled with tetramethylrhodamine showed a 3.7-fold increase in fluorescence intensity upon binding to MgATP. acs.orgresearchgate.net The affinity of these sensors must be carefully matched to the physiological concentration of the analyte to be effective. nih.gov It is important to note that some bidentate fluorescent sensors may not be able to distinguish between free Mg²⁺ and MgATP, which can pose challenges in interpreting results in nucleotide-rich environments. nih.gov

Liposome-based Assays provide a powerful in vitro system to study the transport of ions and molecules across a lipid bilayer. nih.govnih.gov Liposomes are artificial vesicles made of a phospholipid bilayer that can be loaded with specific contents, such as a fluorescent indicator for Mg²⁺. researchgate.net Proteins suspected of transporting MgATP(2-) or its components can be reconstituted into the liposome membrane. The transport activity can then be measured by monitoring the change in the internal contents of the liposome. For instance, a liposomal assay was used to demonstrate the direct transport of Mg²⁺ by CorB proteins by encapsulating the Mg²⁺-sensitive dye mag-fura-2 inside the liposomes. researchgate.net

TechniqueSystem StudiedMeasurementFinding
Fluorescent BiosensorIntracellular ATP levelsFluorescence intensity changeA malonyl-coenzyme A synthetase-based biosensor showed a 3.7-fold increase in fluorescence upon MgATP binding. acs.orgresearchgate.net
Liposome-based AssayMg²⁺ transport by CorB proteinsMg²⁺ uptake into proteoliposomesDirect transport of Mg²⁺ by MtCorB and TtCorB was demonstrated. researchgate.net

Protein Engineering and Mutagenesis Studies for Mechanistic Elucidation

Protein engineering and site-directed mutagenesis are indispensable tools for elucidating the molecular mechanisms of MgATP(2-) interaction with proteins. nih.govnih.gov By systematically altering the amino acid sequence of a protein, researchers can identify key residues involved in MgATP(2-) binding, catalysis, and conformational changes.

Site-directed mutagenesis allows for the substitution of specific amino acids with others. For example, replacing a conserved lysine residue in the ATP-binding site of the nitrogenase iron protein with glutamine or proline resulted in a non-N₂-fixing phenotype and abolished MgATP-dependent activities. nih.gov This demonstrated the critical role of this lysine residue in MgATP interaction. nih.gov Similarly, mutagenesis studies on the P2X1 receptor identified key residues in the ATP binding site that are crucial for agonist binding and channel gating. researchgate.net

By comparing the biochemical and biophysical properties of the mutant proteins with the wild-type protein, researchers can infer the function of the mutated residue. For instance, deletion of Leu 127 in the nitrogenase iron protein resulted in a conformation that mimics the MgATP-bound state, even in the absence of the nucleotide. nih.gov This provided evidence for a signal transduction pathway from the ATP binding site to the [4Fe-4S] cluster. nih.gov

ProteinMutationEffectConclusion
Nitrogenase Iron ProteinLysine 15 to Glutamine (K15Q)Abolished acetylene reduction, H2 evolution, and ATP hydrolysis activities. nih.govbohrium.comLysine 15 plays a major role in MgATP interaction. nih.gov
Nitrogenase Iron ProteinDeletion of Leucine 127 (L127Δ)Induced conformational changes resembling the MgATP-bound state in the absence of nucleotide. nih.govThe protein chain from Asp 125 to Cys 132 acts as a pathway for MgATP signal transduction. nih.gov
Murine Flap Endonuclease-1 (mFEN-1)Mutations in D86 and D181 residue clustersAffected substrate binding and induced conformational changes, respectively. nih.govTwo distinct Mg2+ binding sites play different roles in regulating mFEN-1 activity. nih.gov

Regulation and Cellular Homeostasis of Mgatp 2

Intracellular and Organelle-Specific Concentration Gradients of MgATP(2-)

The concentration of MgATP(2-) is not uniform throughout the cell; significant gradients exist between the cytosol and various organelles, most notably the mitochondria. These gradients are crucial for driving specific metabolic processes and are maintained by the interplay of nucleotide transporters, local ATP production and consumption, and differing concentrations of free magnesium (Mg2+). nih.govuib.nobiorxiv.org

The majority of the cytoplasmic magnesium pool, which can be around 4–5 mM, exists in its complexed form with ATP. ATP's high concentration and its affinity for Mg2+ make it the most significant buffer for magnesium within the cytoplasm and the mitochondrial matrix. While total intracellular magnesium is relatively high (3-9 mmol/kg wet weight), the free Mg2+ concentration is maintained at a much lower level, typically between 0.5 and 1.5 mM in both the cytosol and mitochondria. jle.com

Research using 31P-NMR analysis in plant cells has provided specific insights into the concentrations of Mg-complexed nucleotides in different compartments. These studies highlight a distinct gradient between the cytosol and the mitochondrial matrix. nih.gov

Cellular CompartmentMg-Complexed ATP (µM)Free ATP (µM)Calculated Free Mg2+ (µM)
Cytosol400 ± 5054 ± 6250 ± 30
Mitochondria260 ± 3095 ± 20Not specified
Data derived from studies on plant cells, illustrating the concentration gradient of MgATP(2-) between the cytosol and mitochondria. nih.govpnas.org

The clustering and distribution of mitochondria, which are the primary sites of ATP synthesis through oxidative phosphorylation, are major factors in creating and maintaining these concentration gradients. nih.gov Mitochondria are often located at sites of high ATP demand to ensure efficient energy supply. nih.gov

Dynamic Interplay with Free Magnesium and Adenine (B156593) Nucleotide Pools

The cellular concentration of MgATP(2-) is in a constant state of dynamic equilibrium with free Mg2+ and the entire adenine nucleotide pool (ATP, ADP, and AMP). This interplay is crucial for buffering intracellular free Mg2+ and for regulating metabolic pathways. The reversible reaction Mg2+ + ATP4- ⇌ MgATP(2-) dictates that changes in the concentration of any component will shift the equilibrium.

A key enzyme governing this balance is adenylate kinase, which catalyzes the reaction: 2 ADP ⇌ ATP + AMP. In its Mg2+-dependent form, the equilibrium is more accurately represented as MgADP + free ADP ⇌ MgATP + free AMP. nih.gov This equilibrium means that the relative concentrations of total ATP, ADP, and AMP are intrinsically linked to the concentration of free Mg2+. nih.gov For instance, a rapid decrease in intracellular ATP levels, such as during metabolic inhibition, leads to a corresponding release of Mg2+ from the MgATP(2-) complex, causing a disproportionate increase in the intracellular free Mg2+ concentration. nih.gov

This relationship allows the pool of adenine nucleotides to act as a signaling system for the availability of free magnesium. nih.gov Consequently, the ratio of [MgATP]/[MgADP], rather than the simple [ATP]/[ADP] ratio, is considered a more accurate and important component of cellular metabolic control. nih.gov The tight regulation of cytosolic free Mg2+ appears to be buffered by its exchange with various intracellular stores, ensuring its stability even when total ATP levels fluctuate significantly. nih.govpnas.org

Allosteric and Feedback Regulation of MgATP(2-)-Dependent Pathways

MgATP(2-) is not only a substrate but also a critical allosteric regulator, modulating enzyme activity by binding to a site distinct from the active site. wikipedia.orgfiveable.me This regulation provides a rapid and reversible mechanism for cells to adjust metabolic fluxes in response to energy status. fiveable.mekhanacademy.org

A classic example of allosteric regulation is observed in brain hexokinase. The saturation curves for its substrate, MgATP(2-), are sigmoidal when the Mg2+/ATP ratio is 1:1, indicating cooperative binding. However, in the presence of excess free Mg2+, the kinetics become hyperbolic, and the enzyme's affinity for MgATP(2-) increases. nih.gov This demonstrates that both MgATP(2-) and free Mg2+ act as allosteric modulators of hexokinase activity. nih.gov Similarly, sheep kidney pyruvate carboxylase is allosterically activated by both Mg2+ and MgATP(2-). nih.gov

Condition (Brain Hexokinase)Apparent Km for MgATP(2-)Binding Sites (Hill Plot)Kinetic Curve Shape
Mg2+/ATP Ratio = 1:16.5 x 10-4 M1.8Sigmoidal
Excess Mg2+3.5 x 10-4 M1.0Hyperbolic
Kinetic parameters of brain hexokinase showing allosteric regulation by Mg2+ and MgATP(2-). nih.gov

MgATP(2-)-dependent pathways are also subject to feedback regulation, a common control mechanism where a downstream product inhibits an earlier step in the pathway. In cardiac mitochondria, the mass action ratio of ATP hydrolysis ([ADP] × [Pi]/[ATP]) in the matrix provides strong feedback to the flux of substrate dehydrogenation, thereby controlling the rate of oxidative phosphorylation. nih.gov Since the vast majority of cellular ATP is in the form of MgATP(2-), this ratio is directly linked to the concentration of the complex.

Furthermore, in some metabolic pathways, downstream products can directly inhibit the initial ATP-dependent activation step. For example, in the caffeate-dependent electron-bifurcating pathway in Acetobacterium woodii, the downstream products hydrocaffeate and hydrocaffeoyl-CoA provide dual feedback inhibition to the enzyme CarB, which carries out the ATP-dependent activation of caffeate. researchgate.net This feedback mechanism suppresses the ATP-consuming activation step, thereby conserving cellular energy. researchgate.net This type of feedback inhibition of acyl-CoA ligases that depend on MgATP(2-) may be a widespread strategy for ATP conservation in anaerobic bacteria. researchgate.net

Broader Biological and Evolutionary Implications of Mgatp 2

Fundamental Roles in Diverse Cellular Processes (e.g., Gene Expression, Transport, Motility)

MgATP(2-) is indispensable for fueling a vast array of cellular processes, acting as a universal energy cofactor. It drives critical functions such as gene expression, metabolism, and various forms of cellular transport nih.govelifesciences.org. Beyond its role in metabolic pathways, MgATP(2-) is directly involved in macroscopic biological activities like muscle contraction and nerve impulse propagation wikipedia.org.

The synthesis of ATP, predominantly in the form of MgATP(2-), occurs primarily through ATP synthases. These enzymes harness the proton motive force established across the inner mitochondrial membrane in eukaryotes and plastid thylakoids in plants nih.govelifesciences.org. The energy derived from MgATP(2-) hydrolysis powers numerous energy-demanding cellular processes, including cellular motility and active transport mechanisms nih.govelifesciences.org. In mammalian cells, ATP production is largely sustained by two main metabolic pathways: glycolysis and mitochondrial oxidative phosphorylation (OXPHOS) frontiersin.org.

Magnesium ions (Mg2+) are crucial cofactors for over 600 enzymes, highlighting their pervasive influence on enzymatic activity. This includes vital enzymes such as DNA and RNA polymerases, and Mg2+ is also essential for the stabilization of the ribosome-protein complex during protein synthesis researchgate.net. The physiological relevance of MgATP(2-) is further emphasized by the development of fluorescent protein biosensors, such as ATeam1.03-nD/nA, which specifically measure MgATP(2-) concentrations in living plant cells, demonstrating its direct involvement in cellular energy status nih.govelifesciences.orgresearchgate.net. The stability of MgATP(2-) within the cellular environment is intricately linked to both pH and the concentration of free Mg2+ nih.govresearchgate.net.

Table 1: Fundamental Roles of MgATP(2-) in Cellular Processes

Cellular ProcessDescription of MgATP(2-) RoleKey Examples/Details
Energy Transfer Universal molecular currency for intracellular energy. wikipedia.orgFuels all life processes. nih.govelifesciences.org
Gene Expression Provides energy for transcription and translation. nih.govelifesciences.orgEssential for DNA and RNA polymerases. researchgate.net
Metabolism Cofactor for coupling exergonic and endergonic reactions. nih.govelifesciences.orgATP synthesis via glycolysis and OXPHOS. frontiersin.org
Transport Powers active transport across membranes. nih.govelifesciences.orgInvolved in various cellular transport mechanisms. nih.govelifesciences.org
Motility Induces and sustains cellular movement. nih.govelifesciences.orgEssential for muscle contraction and nerve impulse propagation. wikipedia.org
Structural Stability Mg2+ stabilizes ribosome-protein complexes. researchgate.netCofactor for over 600 enzymes. researchgate.net

Specific Biological Systems and Model Organisms (e.g., Nitrogen Fixation, Plant Energy Physiology)

The critical functions of MgATP(2-) are evident in highly specialized biological systems and model organisms, exemplifying its diverse applications.

Nitrogen Fixation: Biological nitrogen fixation (BNF), the process by which atmospheric nitrogen (N≡N) is reduced to ammonia (B1221849) (NH3), is a highly energy-intensive process catalyzed by the enzyme nitrogenase, found exclusively in certain microorganisms known as diazotrophs researchgate.netfao.orgroyalsocietypublishing.org. Nitrogenase demands a substantial energy input, requiring 16 equivalents of MgATP for the reduction of each dinitrogen molecule mdpi.com. The hydrolysis of MgATP by the Fe-protein component of nitrogenase is crucial for its activation, enabling the transfer of electrons necessary for nitrogen reduction royalsocietypublishing.orgbiorxiv.org. A key regulatory aspect of this process is that MgADP, a product of MgATP hydrolysis, can inhibit nitrogenase catalysis by competing for the MgATP-binding sites on the Fe protein, necessitating an efficient ATP-regenerating system within diazotrophic cells researchgate.net. MgATP binding to NifH2, a subunit of the Fe-protein, induces conformational changes that influence its [4Fe-4S] cluster and its affinity for binding to NifD2K2, a subunit of the MoFe-protein biorxiv.org. The energy released from ATP hydrolysis is then utilized to dissociate these two component proteins, facilitating subsequent rounds of electron transfer biorxiv.org. The absolute requirement for ATP in supporting N2 reduction by extant Mo-nitrogenase is well-established, with other nucleotide triphosphates being unable to substitute for this function biorxiv.org. The restriction of biological nitrogen fixation to microbial life, and its absence in eukaryotes, is largely attributed to the considerable energy demand and the oxygen sensitivity of the nitrogenase enzyme mdpi.com.

Plant Energy Physiology: In plants, ATP serves as a universal cellular energy cofactor, driving essential processes such as gene expression, metabolism, and various transport mechanisms nih.govelifesciences.org. Recent advancements in biosensor technology have enabled the direct measurement of MgATP(2-) in living plants. Fluorescent protein biosensors like ATeam1.03-nD/nA respond rapidly and reliably to changes in MgATP(2-) concentrations in planta nih.govelifesciences.orgresearchgate.net. Studies using these biosensors have generated MgATP(2-) maps of Arabidopsis seedlings, revealing distinct MgATP(2-) concentrations across different tissues and even within individual cell types, such as root hairs nih.govelifesciences.orgresearchgate.net. This capability allows for the monitoring of ATP dynamics in living plants, providing insights into how plants maintain ATP homeostasis, for example, in response to abiotic stresses like hypoxia nih.govelifesciences.org. Magnesium (Mg2+) is the most abundant divalent cation in plant cells and plays a pivotal role in numerous physiological processes nih.gov. The identification of a 10-member gene family in Arabidopsis (AtMGT) encoding putative Mg2+ transport proteins, including AtMGT1 and AtMGT10 which are involved in Mg2+ uptake, highlights the presence of a dedicated Mg2+ transport system in higher plants nih.gov.

Evolutionary Conservation and Diversification of MgATP(2-)-Dependent Enzymes

The ubiquitous nature of MgATP(2-)-dependent enzymes across all domains of life points to their deep evolutionary roots and remarkable conservation. Enzyme evolution is characterized by both sequence divergence, which leads to functional diversification within a single protein superfamily, and functional convergence, where distinct superfamilies independently evolve to catalyze the same biochemical reaction nih.gov. Despite extensive diversification, enzyme superfamilies often exhibit significant evolutionary conservation, particularly in the amino acid residues critical for maintaining the strained (entatic) state involved in the formation of transition complexes during catalysis nih.gov.

A prime example of this conservation is found in the nitrogenase enzyme. The core strategy for biological nitrogen fixation, including its specific N2 reduction mechanism and catalytic selectivity between N2 and protons, has been conserved throughout the evolutionary history of nitrogenases elifesciences.org. The indispensability of ATP in nitrogen fixation is considered an ancient feature, persisting despite the geochemical availability of other potential cofactors biorxiv.org. While evolutionary switches in the specificity of enzymes for ATP or GTP have occurred, and such specificities can be quite mutable, ancestral ATP-dependent enzymes may not have exhibited the same stringent specificities as their modern counterparts biorxiv.org.

Early in the history of life, metal ions, including Mg2+, and RNA-derived coenzymes played fundamental roles in catalyzing primordial metabolic transformations. These cofactors were instrumental in bridging the gap between prebiotic chemistry and the emergence of the sophisticated enzymatic networks that characterize modern life mdpi.com. Among divalent metal ions, Mg2+ is the most widely utilized in contemporary biological processes involving ATP hydrolysis, consistently supporting the highest efficiency and reaction rates biorxiv.org.

Current Research Gaps and Future Directions in MgATP(2-) Studies

Despite significant advancements in understanding MgATP(2-) and its roles, several research gaps remain, paving the way for future investigations. While the mechanistic biochemistry of ATP is well understood, the real-time dynamics of ATP within living plants have historically been elusive. The recent development of sophisticated biosensors is beginning to address this, but further research is needed to fully characterize ATP fluxes and homeostasis in diverse plant species and under various environmental conditions nih.govelifesciences.org.

The emerging PACT network, comprising proteins involved in magnesium transport, holds significant promise. However, the precise physiological relevance and detailed mechanistic interactions within this network are still active areas of research. A deeper understanding of how these proteins modulate each other could provide crucial insights into magnesium dysregulation and the broader mechanisms governing cellular magnesium homeostasis mdpi.com.

Furthermore, a comprehensive characterization of the substrate specificity of aminotransferases is still required to fully elucidate their intricate metabolic functions and their roles in interconnecting various branches of the nitrogen metabolic network across different organisms escholarship.org. The exact function of metal ions in enzyme-catalyzed phosphate (B84403) ester bond hydrolysis, despite extensive study, remains an area requiring further clarification researchgate.net.

Future directions in MgATP(2-) studies involve leveraging advanced phylogenetic models to conduct extensive empirical manipulations of challenging enzymatic systems and their microbial hosts. This approach can illuminate the evolutionary design principles underlying ancient metabolic systems, providing a historical context for understanding the evolution of key enzymes that enabled organisms to access essential nutrients like atmospheric nitrogen elifesciences.org. Continued research into how nitrogenase functionality has been shaped within a dynamic cellular context is crucial for understanding this globally consequential metabolism elifesciences.org.

Q & A

Q. How can conflicting results on MgATP(2−) allostery in multi-subunit enzymes be reconciled?

  • Methodological Answer : Perform single-molecule studies (e.g., optical tweezers) to dissect subunit-specific ATPase activity. Compare with ensemble kinetics under identical conditions. For example, in yeast hexokinase, 2-fluoro-D-glucose analogs alter both sugar and MgATP(2−) Kₘ, suggesting coupled binding sites—a hypothesis testable via Förster resonance energy transfer (FRET) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.